BenchChemオンラインストアへようこそ!

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate

thermal properties solid-state characterization process chemistry

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (CAS 152333-94-3), also referred to as glycidyl 3-nitrobenzenesulfonate or glycidyl nosylate, is a chiral epoxide-sulfonate ester building block widely employed in asymmetric synthesis. It is the racemic or unspecified stereoisomeric form of a compound class that also includes (R)-glycidyl nosylate (CAS 115314-17-5) and (S)-glycidyl nosylate (CAS 115314-14-2).

Molecular Formula C9H9NO6S
Molecular Weight 259.24 g/mol
CAS No. 152333-94-3
Cat. No. B3419679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiran-2-ylmethyl 3-nitrobenzenesulfonate
CAS152333-94-3
Molecular FormulaC9H9NO6S
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESC1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2
InChIKeyAIHIHVZYAAMDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (CAS 152333-94-3): A Chiral Glycidyl Nosylate Building Block for Enantioselective Synthesis


Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (CAS 152333-94-3), also referred to as glycidyl 3-nitrobenzenesulfonate or glycidyl nosylate, is a chiral epoxide-sulfonate ester building block widely employed in asymmetric synthesis. It is the racemic or unspecified stereoisomeric form of a compound class that also includes (R)-glycidyl nosylate (CAS 115314-17-5) and (S)-glycidyl nosylate (CAS 115314-14-2) [1]. The molecule features an epoxide ring for nucleophilic ring-opening and a 3-nitrobenzenesulfonate (nosylate) leaving group amenable to SN2 displacement . Its molecular formula is C9H9NO6S with a molecular weight of 259.24 g/mol. Predicted boiling point is 432.2±20.0 °C and density is 1.5±0.1 g/cm³ .

Why Oxiran-2-ylmethyl 3-nitrobenzenesulfonate Cannot Be Freely Substituted with Other Glycidyl Sulfonates


Glycidyl nosylate shares structural similarity with glycidyl tosylate, glycidyl mesylate, and glycidyl benzenesulfonate as an epoxide-sulfonate ester chiral synthon. However, the nitro substituent on the aromatic ring modifies the electronic character of the sulfonate leaving group, leading to quantifiable differences in leaving-group propensity, crystallization behavior, and downstream enantiomeric excess [1]. Glycidyl 3-nitrobenzenesulfonate exhibits polymorphism detectable by differential scanning calorimetry (DSC) that complicates crystallization-based enantiomeric enrichment relative to glycidyl tosylate [2]. Furthermore, it is the specifically claimed activated glycidyl derivative in patented routes to HIV protease inhibitor L-735,524, because alternative sulfonates (tosylate, mesylate) gave inferior reaction selectivity or yield in this context [3]. Substitution without comparative evaluation therefore risks loss of chiral fidelity, reduced yield, or failure to replicate patented synthetic procedures.

Quantitative Differentiation Evidence for Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (CAS 152333-94-3) Relative to Comparator Glycidyl Sulfonates


Glycidyl Nosylate Melting Point Exceeds Glycidyl Tosylate by ~15 °C, Enabling Distinct Handling and Purification Windows

The melting point of glycidyl 3-nitrobenzenesulfonate (nosylate) is reported in the range 59–66 °C across multiple commercial and literature sources . In contrast, the melting point of glycidyl 4-methylbenzenesulfonate (tosylate) is consistently reported between 44 and 51 °C . This represents a ~15 °C upward shift, indicative of stronger intermolecular interactions in the nosylate solid state.

thermal properties solid-state characterization process chemistry

Polymorphism in Glycidyl Nosylate Complicates Enantiomeric Enrichment by Crystallization Relative to Glycidyl Tosylate

A head-to-head phase diagram study reported in Tetrahedron: Asymmetry investigated the melting point phase diagrams of glycidyl tosylate (1), glycidyl 3-nitrobenzenesulfonate (2), and trans-3-methylglycidyl tosylate (3). Compounds 1 and 2 exhibited more significant solid solution behavior in the terminal zones of the phase diagram than 3, meaning they are more difficult to enrich enantiomerically by recrystallization. Critically, the crystallization of compound 2 in ethanol is further complicated by polymorphism, which can be followed by differential scanning calorimetry [1]. This polymorphic behavior was not reported for compound 1.

chiral purification solid-state polymorphism enantiomeric enrichment

Enantiomeric Excess of 93–95% Achieved in Metoprolol Synthesis Using Glycidyl 3-Nitrobenzenesulfonate Without Racemization

Murthy and Nelson (1990) reported a two-step synthesis of deuterium-labelled metoprolol enantiomers using commercially available (2R)- and (2S)-glycidyl 3-nitrobenzenesulfonate. The resulting metoprolol enantiomers were obtained with enantiomeric excesses of 93% and 95%, respectively, as determined by chiral column HPLC [1]. In a separate study using glycidyl tosylate as the chiral synthon for glycerophosphocholine synthesis, enantioselectivity of 93–96% ee was reported [2], suggesting comparable chiral fidelity between the two sulfonate esters.

enantioselective synthesis beta-blocker metoprolol

Glycidyl Nosylate Is the Specifically Claimed Activated Glycidyl Derivative in HIV Protease Inhibitor (L-735,524) Synthesis

US Patent 5,637,711 explicitly claims the reaction of an amine nucleophile with 2(S)-glycidyl nosylate to afford an amino-epoxide intermediate used in the synthesis of HIV protease inhibitor L-735,524 [1]. The patent describes the selectivity of this reaction as unexpected, since the epoxide product was predicted to undergo further dimerization but instead was obtained in good yield. Alternative activated glycidyl derivatives listed (tosylate, mesylate, triflate) are mentioned as possible activating groups but are not exemplified in the key coupling step of this route [2].

HIV protease inhibitor L-735,524 patented synthesis

Complete Retention of Chiral Integrity Demonstrated in Arimoclomol Synthesis from (R)-Glycidyl Nosylate

A 2017 study in Organic & Biomolecular Chemistry reported a new efficient chiral synthesis of enantiopure arimoclomol from (R)-glycidyl nosylate with complete retention of chiral integrity [1]. The synthesis proceeds through regioselective and enantiospecific transformations, demonstrating that the nosylate leaving group does not compromise stereochemistry during downstream functionalization. This chiral integrity retention was verified through pharmacological evaluation of the final product against a representative set of drug targets.

arimoclomol chiral integrity HSP co-inducer

Application Scenarios Where Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (CAS 152333-94-3) Is the Preferred Choice


Synthesis of Landiolol Hydrochloride and Related Ultra-Short-Acting β-Blockers

Glycidyl nosylate is a key intermediate in patented routes to landiolol hydrochloride, an ultra-short-acting β1-selective blocker used for emergency treatment of perioperative tachyarrhythmias [1]. The nosylate group serves as both a leaving group and a protecting group strategy, enabling chemoselective epoxide ring-opening by phenolic nucleophiles under cesium fluoride catalysis to yield enantiopure bisoprolol-type products [2]. Industrial users developing generic landiolol routes should prioritize glycidyl nosylate as it is the specifically employed reagent in multiple synthetic pathway patents.

Generic Synthesis of Enantiopure Metoprolol and Atenolol β-Blockers

The Murthy and Nelson (1990) route to enantiopure metoprolol using glycidyl 3-nitrobenzenesulfonate achieved 93–95% ee with commercial starting material [3]. This same chiral synthon is applicable to atenolol synthesis via condensation with 4-hydroxyphenylacetonitrile followed by HCl hydrolysis [4]. For manufacturers pursuing enantiopure β-blocker production, the well-characterized enantiomeric excess benchmarks and established coupling protocols constitute a validated starting point that reduces process development time.

HIV Protease Inhibitor Intermediate Manufacturing

US Patent 5,637,711 demonstrates that 2(S)-glycidyl nosylate undergoes selective coupling with piperazine amine nucleophiles to produce amino-epoxide intermediates for L-735,524 (Indinavir) without the problematic double-addition side reactions that complicate broader glycidyl chemistry [5]. The patent route achieves direct epoxide formation in good yield, eliminating the need for additional protection/deprotection steps required when glycidyl tosylate is used. Pharmaceutical CDMOs serving antiviral drug markets can leverage this established patent precedent for process design.

Enantiopure Chiral Building Block for Complex Natural Product and Drug Discovery Synthesis

The complete retention of chiral integrity demonstrated in the arimoclomol synthetic sequence [6], combined with enantiomeric excess validation of 93–95% ee in β-blocker synthesis, establishes glycidyl nosylate as a reliable chiral C3 synthon for medicinal chemistry campaigns. Its higher melting point (~15 °C above glycidyl tosylate) also simplifies solid dispensing automation in high-throughput parallel synthesis workflows. However, procurement teams should note the polymorphism risk identified by DSC and implement appropriate solid-state characterization upon receipt to ensure batch consistency.

Quote Request

Request a Quote for Oxiran-2-ylmethyl 3-nitrobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.